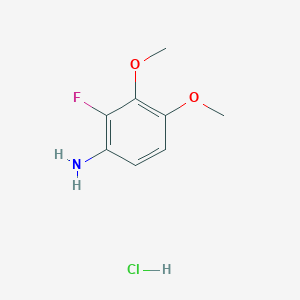
2-Fluoro-3,4-dimethoxyaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves strategic halogen-lithium exchange reactions, followed by alkylation or other functional group transformations. For instance, the preparation of fluorinated amphetamines relies on a low-temperature aromatic halogen-lithium exchange reaction, demonstrating a methodology that could be adapted for synthesizing 2-Fluoro-3,4-dimethoxyaniline hydrochloride derivatives (Gerdes, Mathis, & Shulgin, 1988).
Molecular Structure Analysis
The molecular structure of fluorinated compounds reveals critical insights into their chemical behavior and potential applications. Crystallographic studies of related compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, highlight the role of fluorine in forming hydrogen bonds and elaborate two-dimensional networks, crucial for understanding the packing and structural stability of 2-Fluoro-3,4-dimethoxyaniline hydrochloride (Boese et al., 2002).
Chemical Reactions and Properties
The reactivity of fluorinated compounds varies significantly, with the fluorine atom often serving as a reactive site or influencing the reactivity of adjacent functional groups. For example, the synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes from 2-fluoro-1,1-dimethoxy-3-methylbut-2-ene illustrates the role of fluorine in facilitating specific chemical transformations, which could be analogous to reactions involving 2-Fluoro-3,4-dimethoxyaniline hydrochloride (Camps, Coll, Messeguer, & Pericàs, 1980).
Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Properties
- A study describes the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, using a procedure that involves fluoro-substituted anilines. This study highlights the photofluorescent properties of these compounds, indicating the potential application of fluoro-substituted anilines in the development of fluorescent materials (Politanskaya et al., 2015).
Synthesis of Medicinal Compounds
- Vortioxetine hydrobromide, an antidepressant medication, was synthesized starting from 1-fluoro-2-nitrobenzene, demonstrating the use of fluoro-substituted anilines in pharmaceutical synthesis (Fang et al., 2014).
Applications in Nonlinear Optics
- The crystal structures of compounds with fluoro-substituted anilines were studied for their potential use in nonlinear optics. These studies indicate the relevance of such compounds in the development of materials for optical applications (Boese et al., 2002).
Antioxidant and Cytotoxic Properties
- Benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, synthesized from fluoro-substituted anilines, have been found to possess antioxidant properties and exhibit cytotoxic effects against certain tumor cells (Politanskaya et al., 2016).
Electrochemical Applications
- A solvent-free mechanochemical route was developed for the preparation of poly(2,5-dimethoxyaniline) hydrochloride nanostructures, showcasing the application of fluoro-substituted anilines in electrochemical devices like supercapacitors (Palaniappan et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
2-fluoro-3,4-dimethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2.ClH/c1-11-6-4-3-5(10)7(9)8(6)12-2;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZNTXPYTOZQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


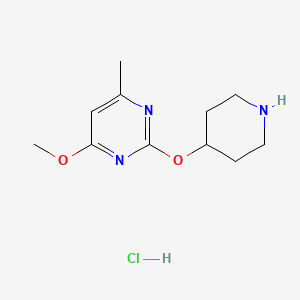

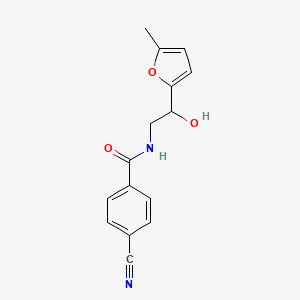

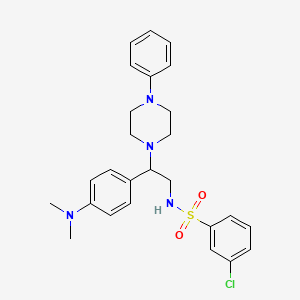
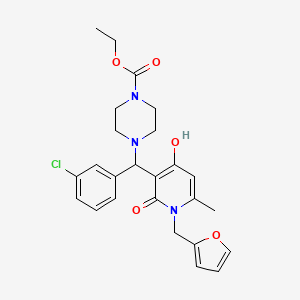
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
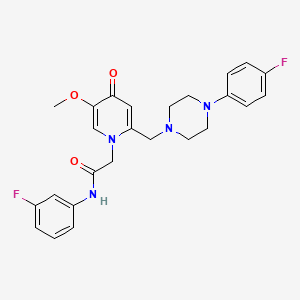
![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)